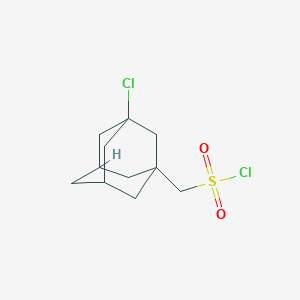

(3-Chloro-1-adamantyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Chloro-1-adamantyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-adamantyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-1-adamantylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:

3-Chloro-1-adamantylmethanol+Methanesulfonyl chloride→(3-Chloro-1-adamantyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and reaction time to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-1-adamantyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

Elimination reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Alkenes: Formed by elimination reactions.

Sulfonic acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-1-adamantyl)methanesulfonyl chloride has several applications in scientific research:

Biology: Potential use in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Chloro-1-adamantyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the adamantyl group.

Tosyl chloride: Another sulfonyl chloride commonly used in organic synthesis, with a toluene group instead of the adamantyl group.

Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

(3-Chloro-1-adamantyl)methanesulfonyl chloride is unique due to the presence of the adamantyl group, which imparts increased stability and rigidity to the molecule. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Biologische Aktivität

(3-Chloro-1-adamantyl)methanesulfonyl chloride, a compound featuring a chloro-substituted adamantyl group, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H14ClO2S

Molecular Weight : 248.75 g/mol

The compound is characterized by the presence of a methanesulfonyl chloride functional group attached to an adamantane derivative, which is known for its unique three-dimensional structure that may enhance biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which may lead to enzyme inhibition or receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : Its structural characteristics allow it to bind selectively to certain receptors, potentially affecting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on adamantyl-substituted retinoids show that they can induce apoptosis in various cancer cell lines, including breast and prostate cancers .

| Compound | Cell Line | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| 3-Cl-AHPC | MDA-MB-231 | 43% | |

| 3-Cl-AHPC | DU-145 | 96% | |

| (3-Chloro-1-adamantyl) | KG-1 AML cells | 51% at 1 µM |

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have demonstrated potential in inhibiting cholinesterase activity, which is beneficial in conditions like Alzheimer's disease .

Case Studies

- Study on Apoptosis Induction : A study focused on the effects of this compound analogs on leukemia cells showed significant apoptosis induction independent of p53 status, indicating a potential therapeutic avenue for resistant cancers .

- Cholinesterase Inhibition : Another research highlighted the compound's potential in neuroprotection through cholinesterase inhibition, suggesting its use in cognitive enhancement therapies .

Comparative Analysis

When compared with other compounds in the same class, this compound exhibits unique properties due to its adamantane structure, enhancing lipophilicity and metabolic stability. This comparison is crucial for understanding its potential advantages in drug development.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Adamantane derivative | Anticancer, neuroprotective |

| 4-(3-adamantyl)-phenol | Aromatic derivative | Limited anticancer activity |

| Methanesulfonamide derivatives | Simple amides | Variable activity |

Eigenschaften

IUPAC Name |

(3-chloro-1-adamantyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2O2S/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-16(13,14)15/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRQUKJKJCAXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.